(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol
Overview
Description
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol is a chiral alcohol compound characterized by the presence of a chlorine and fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (3-chloro-2-fluorophenyl)acetone, using chiral reducing agents to ensure the desired stereochemistry. Common reducing agents include borane complexes and chiral oxazaborolidine catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogenation techniques with chiral catalysts. The reaction conditions are optimized to achieve high yield and enantiomeric purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding ketone, (3-chloro-2-fluorophenyl)acetone, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo further reduction to form the corresponding alkane, (3-chloro-2-fluorophenyl)ethane, using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming (1S)-1-(3-chloro-2-fluorophenyl)ethyl chloride or bromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: (3-chloro-2-fluorophenyl)acetone.
Reduction: (3-chloro-2-fluorophenyl)ethane.
Substitution: (1S)-1-(3-chloro-2-fluorophenyl)ethyl chloride or bromide.
Scientific Research Applications
(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral building blocks.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chiral center and the halogen substituents can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
- (1S)-1-(3-chloro-2-bromophenyl)ethan-1-ol
- (1S)-1-(3-chloro-2-iodophenyl)ethan-1-ol
- (1S)-1-(3-chloro-2-methylphenyl)ethan-1-ol
Comparison: (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-ol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it distinct from its analogs with different halogen or alkyl substituents.
Properties
IUPAC Name |
(1S)-1-(3-chloro-2-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHNHXVMPXXQSP-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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